molecular formula C17H18O3S B022234 [(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester CAS No. 118286-19-4

[(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester

Cat. No.: B022234
CAS No.: 118286-19-4
M. Wt: 302.4 g/mol
InChI Key: XQVZQTKFGQJNTO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester typically involves the reaction of benzhydryl chloride with sodium sulfinate, followed by esterification with ethyl bromoacetate. The reaction conditions often include the use of solvents such as chloroform or dichloromethane and may require the presence of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

[(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of [(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester is not well-documented in the literature. its effects are likely related to its ability to undergo various chemical reactions, which can modify its structure and function. The molecular targets and pathways involved are not clearly defined .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester is unique due to its sulfinyl group, which imparts distinct chemical reactivity compared to its sulfonyl and sulfanyl analogs. This uniqueness makes it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

ethyl 2-benzhydrylsulfinylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3S/c1-2-20-16(18)13-21(19)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVZQTKFGQJNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647140
Record name Ethyl (diphenylmethanesulfinyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118286-19-4
Record name Ethyl (diphenylmethanesulfinyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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